3-(2,2-Dimethoxyethoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[3-(2,2-dimethoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO5/c1-14-10(15-2)7-16-9-5-3-4-8(6-9)11(12)13/h3-6,10,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCZXKOQEXIQLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC(OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629629 | |
| Record name | [3-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-35-7 | |
| Record name | [3-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(2,2-Dimethoxyethoxy)phenylboronic acid solubility in organic solvents
An In-depth Technical Guide to the Solubility of 3-(2,2-Dimethoxyethoxy)phenylboronic Acid in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Prepared for researchers, scientists, and professionals in drug development, this document navigates the theoretical principles governing its solubility and offers a robust framework for empirical determination. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes information from structurally related arylboronic acids to provide a predictive analysis. Crucially, it includes a detailed, field-proven experimental protocol for researchers to determine precise solubility values, ensuring the reliable application of this compound in synthesis, purification, and formulation.
Introduction to this compound
This compound is an organoboron compound featuring a phenylboronic acid core substituted at the meta-position with a dimethoxyethoxy group. The boronic acid moiety makes it a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] The ether and acetal functionalities in the side chain can modulate the compound's physical properties, including its solubility, and offer potential sites for further chemical modification.
A thorough understanding of a compound's solubility is a critical prerequisite for its effective use. It directly influences reaction kinetics, the choice of solvents for chromatography and crystallization, and the feasibility of developing formulations for biological screening. This guide addresses the solubility of this compound by examining its structural components and the intermolecular forces that dictate its behavior in various organic solvents.
Theoretical Framework and Predictive Solubility Analysis
The principle of "like dissolves like" provides a strong foundation for predicting solubility.[2] The solubility of this compound is governed by a combination of its polar and nonpolar features.
-
Phenyl Ring: The aromatic ring is hydrophobic and contributes to solubility in nonpolar and aromatic solvents.
-
Boronic Acid Group (-B(OH)₂): This group is highly polar and capable of both donating and accepting hydrogen bonds. It is a mild Lewis acid.[3] This feature promotes solubility in polar protic and aprotic solvents.
-
Dimethoxyethoxy Side Chain (-O-CH₂-CH(OCH₃)₂): This substituent contains ether and acetal functionalities. The oxygen atoms are hydrogen bond acceptors, which significantly increases the compound's overall polarity and its affinity for polar solvents compared to unsubstituted phenylboronic acid.
A Critical Consideration: The Boroxine Equilibrium
A significant challenge in determining the solubility of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[4][5]
This equilibrium is influenced by factors such as temperature, solvent, and the presence of water.[5] The formation of the less polar boroxine can lead to variability in solubility measurements, as commercial boronic acids may exist as a mixture of the acid and its anhydride.[5] This underscores the importance of using standardized, well-defined experimental protocols for generating reproducible data.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis and data from related arylboronic acids, the following trends are anticipated:
-
High Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The ability to engage in strong hydrogen bonding with the boronic acid and ether groups suggests high solubility.
-
Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Phenylboronic acid itself shows high solubility in ethers and ketones.[5][6][7] The polar side chain of the target molecule is expected to further enhance solubility in these solvents.
-
-
Moderate to Good Solubility:
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Phenylboronic acid has moderate solubility in chloroform.[7] The organic character of the dimethoxyethoxy group should ensure good solubility in these solvents.
-
Esters (e.g., Ethyl Acetate): These solvents have moderate polarity and can act as hydrogen bond acceptors, suggesting they will be effective solvents.
-
-
Low to Poor Solubility:
-
Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene): The dominant polar nature of the boronic acid and the ether/acetal side chain will likely lead to poor solubility in hydrocarbon solvents.[3][5] This property can be exploited for purification, where hydrocarbons may be used to precipitate the compound or wash away nonpolar impurities.
-
Experimental Protocol for Solubility Determination
This section provides a detailed methodology for the systematic determination of solubility. The protocol is designed as a self-validating system to generate reliable and reproducible data.
Materials and Reagents
-
This compound
-
Analytical grade organic solvents (e.g., Methanol, Ethanol, THF, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or magnetic stirrer with hotplate
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation (e.g., UV-Vis Spectrophotometer or HPLC system)
Quantitative Solubility Determination: Isothermal Saturation Method
This method measures the equilibrium solubility at a constant temperature.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of this compound to a vial (e.g., 50-100 mg). The key is to have undissolved solid present at the end of the experiment.
-
Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Check for the continued presence of undissolved solid.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for 2-4 hours to let the solid settle. Alternatively, centrifuge the vial at a moderate speed to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particulates are transferred, pass the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask.
-
Analysis (Gravimetric Method):
-
Accurately weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dissolved solid is achieved.
-
Calculate the final weight of the solid residue.
-
-
Calculation: Determine the solubility using the formula:
-
Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant sampled (L))
-
Experimental Workflow Diagram
The following diagram illustrates the quantitative solubility determination process.
Caption: Workflow for quantitative solubility determination via the isothermal saturation method.
Data Summary and Interpretation
The data obtained from the experimental protocol should be compiled for clear comparison.
Table 1: Predicted and Experimental Solubility of this compound at 25 °C
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (g/L) |
| Polar Protic | Methanol | 5.1 | High | User to determine |
| Ethanol | 4.3 | High | User to determine | |
| Polar Aprotic | DMSO | 7.2 | High | User to determine |
| Acetone | 5.1 | High | User to determine | |
| THF | 4.0 | High | User to determine | |
| Moderate Polarity | Dichloromethane | 3.1 | Moderate to High | User to determine |
| Ethyl Acetate | 4.4 | Moderate | User to determine | |
| Nonpolar | Toluene | 2.4 | Low | User to determine |
| Hexane | 0.1 | Very Low/Insoluble | User to determine |
Interpretation for Application:
-
Chemical Synthesis: Solvents with high solubility (e.g., THF, Acetone, DMF) are excellent choices for homogeneous reaction mixtures, such as in Suzuki-Miyaura coupling.
-
Purification: The significant difference in solubility between polar solvents (e.g., Methanol) and nonpolar solvents (e.g., Hexane) provides an ideal system for recrystallization. The compound can be dissolved in a minimal amount of hot polar solvent and precipitated by cooling or by adding a nonpolar anti-solvent.
-
Formulation: For drug discovery applications, initial stock solutions are typically prepared in highly effective solvents like DMSO. Understanding solubility in co-solvents like ethanol is crucial for preparing aqueous formulations for screening.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related phenylboronic acids should be used as a guide for handling.
-
Hazards: Phenylboronic acid is harmful if swallowed and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place.[9][11] Phenylboronic acids can be hygroscopic and air-sensitive.[1][11]
Always consult the supplier-specific SDS before handling the compound.
Conclusion
This compound is predicted to be a highly polar compound with excellent solubility in polar protic and aprotic organic solvents and poor solubility in nonpolar hydrocarbon solvents. This differential solubility profile is advantageous for its application in both organic synthesis and subsequent purification. Due to the potential for boroxine formation, which can affect solubility, it is imperative that researchers perform empirical solubility testing using a standardized protocol, such as the isothermal saturation method detailed in this guide. The insights and methodologies presented here provide a robust foundation for the successful and efficient utilization of this versatile reagent.
References
- Vertex AI Search. (2024). Solubility test for Organic Compounds.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications.
- Wikipedia. (n.d.). Phenylboronic acid.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.
- Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....
- BenchChem. (n.d.). Solubility of Allenylboronic Acid in Common Organic Solvents: An In-depth Technical Guide.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Phenylboronic acid.
- Aaronchem. (2024). Safety Data Sheet - 2-[(2-methoxyethoxy)methyl]phenylboronic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Phenylboronic acid.
- ChemicalBook. (n.d.). Phenylboronic acid - Safety Data Sheet.
- ChemicalBook. (n.d.). Phenylboronic acid | 98-80-6.
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- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Strategic Post-Coupling Functionalization of Aryl Acetals
Abstract
The strategic functionalization of aryl acetals represents a cornerstone of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science. Aryl acetals serve a dual purpose: they are robust protecting groups for aldehydes and ketones, stable to a wide array of non-acidic reagents, and they are powerful synthetic handles for intricate molecular construction.[1] This guide provides an in-depth exploration of post-coupling functionalization strategies involving aryl acetals. We will delve into the mechanistic underpinnings, field-proven protocols, and strategic considerations necessary for leveraging these versatile intermediates in late-stage functionalization, a critical approach for building molecular diversity and complexity.[2][3][4]
The Strategic Duality of the Aryl Acetal Moiety
The utility of an aryl acetal in a synthetic sequence is dictated by its two primary chemical personalities:
-
As a Resilient Protecting Group: The acetal moiety effectively masks a reactive carbonyl group (aldehyde or ketone) from a plethora of reaction conditions, including organometallic reagents, hydrides, and basic conditions.[1] This stability allows for chemical modifications on the aromatic ring or elsewhere in the molecule without compromising the latent carbonyl functionality. The carbonyl can be readily regenerated, typically under mild acidic conditions, at a later, more strategic point in the synthesis.[5][6]
-
As a Modulator of Aryl Reactivity: The acetal group, particularly its oxygen atoms, can act as a Lewis basic site. This property can be exploited to direct metallating agents to a specific position on the aromatic ring, a process known as Directed ortho-Metalation (DoM), enabling regioselective functionalization that would be challenging to achieve through classical electrophilic aromatic substitution.[7][8][9][10]
Understanding this duality is paramount for designing efficient and elegant synthetic routes. The choice of strategy often depends on whether the desired functionalization is on the aromatic core itself or at the now-unmasked carbonyl position.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Deprotection Step: Following successful coupling, the acetal is typically removed under aqueous acidic conditions. A wide range of acids can be employed, from strong acids like HCl to milder Lewis acids or solid-supported acid catalysts, depending on the sensitivity of other functional groups in the molecule. [5][6][11]
Strategy B: The Acetal as a Directed ortho-Metalation Group (DoM)
This advanced strategy leverages the Lewis basicity of the acetal oxygens to direct a strong organolithium base to deprotonate the sterically accessible ortho C-H bond. [7][8][9]This creates a highly reactive aryllithium intermediate in situ, which can be quenched with a wide variety of electrophiles (E+).
The key to this process is the formation of a transient complex between the alkyllithium reagent (e.g., n-BuLi) and the acetal group. This complexation dramatically increases the kinetic acidity of the adjacent ortho protons, allowing for their selective removal over other C-H bonds in the molecule. [10]This method provides a powerful tool for installing functionality with absolute regiocontrol. [12]
Detailed Application Notes & Experimental Protocols
General Laboratory Practices: All reactions, especially those involving organometallic reagents, should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. Glassware should be oven- or flame-dried prior to use.
Protocol 1: Two-Step Suzuki-Miyaura Coupling and Deprotection
This protocol details the synthesis of 4'-formyl-[1,1'-biphenyl]-4-carbonitrile from 4-bromobenzaldehyde dimethyl acetal and (4-cyanophenyl)boronic acid.
Step 1: Suzuki-Miyaura Coupling
-
Reagents & Materials:
-
4-Bromobenzaldehyde dimethyl acetal (1.0 mmol, 231 mg)
-
(4-Cyanophenyl)boronic acid (1.2 mmol, 176 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask, condenser, magnetic stirrer
-
-
Procedure:
-
To a 25 mL round-bottom flask, add 4-bromobenzaldehyde dimethyl acetal, (4-cyanophenyl)boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield 4'-(dimethoxymethyl)-[1,1'-biphenyl]-4-carbonitrile.
-
Step 2: Acetal Deprotection
-
Reagents & Materials:
-
4'-(Dimethoxymethyl)-[1,1'-biphenyl]-4-carbonitrile (from Step 1)
-
Acetone (10 mL)
-
2 M Hydrochloric Acid (HCl) (2 mL)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the biphenyl acetal in acetone in a 50 mL round-bottom flask.
-
Add the 2 M HCl solution dropwise while stirring at room temperature.
-
Stir the mixture for 2-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed. [6] 4. Neutralize the reaction carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4'-formyl-[1,1'-biphenyl]-4-carbonitrile.
-
Protocol 2: Directed ortho-Metalation (DoM) and Iodination
This protocol describes the regioselective iodination of 1,3-dimethoxybenzene at the 2-position, directed by the methoxy groups which act similarly to an acetal directing group.
-
Reagents & Materials:
-
1,3-Dimethoxybenzene (1.0 mmol, 138 mg, 126 µL)
-
n-Butyllithium (n-BuLi) (1.6 M in hexanes, 1.1 mmol, 0.69 mL)
-
Iodine (I₂) (1.2 mmol, 305 mg)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask, syringes, magnetic stirrer
-
-
Procedure:
-
Add anhydrous THF and 1,3-dimethoxybenzene to a flame-dried Schlenk flask under nitrogen.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise via syringe over 5 minutes. The solution may turn yellow.
-
Stir the reaction at 0 °C for 2 hours to ensure complete lithiation.
-
In a separate flask, dissolve iodine in anhydrous THF (2 mL).
-
Cool the aryllithium solution to -78 °C (dry ice/acetone bath).
-
Slowly add the solution of iodine via cannula or syringe to the aryllithium solution. The dark color of the iodine should dissipate upon addition.
-
Stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to consume excess iodine.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield 1-iodo-2,6-dimethoxybenzene.
-
Data Summary & Comparison
The choice of strategy and conditions can significantly impact the outcome. The following table summarizes typical results for the protocols described.
| Protocol | Strategy | Key Reagents | Temp. | Time | Typical Yield | Key Advantage |
| 1 | Coupling + Deprotection | Pd(OAc)₂, K₂CO₃; then HCl | 90 °C; RT | 12 h; 3 h | 75-90% | High functional group tolerance; wide substrate scope. |
| 2 | Directed ortho-Metalation | n-BuLi, I₂ | 0 °C to -78 °C | 3 h | 80-95% | Absolute regioselectivity at the ortho position. |
Troubleshooting & Key Considerations
-
Incomplete Coupling (Protocol 1): If the Suzuki reaction stalls, consider using a different palladium source/ligand combination (e.g., Pd(PPh₃)₄ or a more active phosphine ligand). Ensure the base is anhydrous and of high quality.
-
Premature Deprotection: If the acetal is sensitive, avoid any acidic conditions during workup of the coupling step. Use a milder base if possible. For deprotection, consider buffered systems or non-aqueous methods like iodine in acetone if other acid-sensitive groups are present. [11]* Low Yields in DoM (Protocol 2): The success of DoM is highly dependent on the exclusion of water and air. Ensure solvents are rigorously dried and the inert atmosphere is maintained. Temperature control is critical; addition of n-BuLi at temperatures above 0 °C can lead to side reactions.
-
Regioselectivity Issues in DoM: If multiple directing groups are present, the site of metalation will be determined by the strongest directing group and steric factors. [10]
References
- Late-stage functionalization of drugs and biologically active...
- Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes - ChemRxiv.
- Synthesis of aldehydes by deprotection or hydrolysis - Organic Chemistry Portal.
- troubleshooting acetal deprotection in the presence of sensitive functional groups - Benchchem.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- Directed ortho metal
- An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions - ResearchG
- Directed (ortho)
- Direct and Enantioselective Acylation of Diverse C(sp 3 )–H Bonds with Aldehydes.
- A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate | Request PDF - ResearchG
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Split cross-coupling via Rh-catalysed activation of unstrained aryl–aryl bonds - PMC.
- Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - PMC.
- Directed ortho metalation methodology. The N,N-dialkyl aryl O-sulfamate as a new directed metalation group and cross-coupling partner for Grignard reagents - PubMed.
- Suzuki Coupling - Organic Chemistry Portal.
- Directed Metal
- Late-Stage C–H Functionaliz
- The Suzuki Reaction - Chem 115 Myers.
- Directed ortho Metal
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- 4. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. baranlab.org [baranlab.org]
- 10. Directed Ortho Metalation [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Directed ortho metalation methodology. The N,N-dialkyl aryl O-sulfamate as a new directed metalation group and cross-coupling partner for Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: One-Pot Synthesis of Biaryl Carbaldehydes for Advanced Pharmaceutical and Materials Science Applications
Introduction
Biaryl carbaldehydes are privileged structural motifs integral to the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their utility as versatile synthetic intermediates stems from the aldehyde functionality, which can be readily transformed into various other chemical groups. Traditionally, the synthesis of these compounds involves multi-step sequences, often requiring the isolation and purification of biaryl intermediates before the introduction of the formyl group. Such approaches are time-consuming, generate significant waste, and can lead to lower overall yields.
One-pot syntheses, which combine multiple reaction steps in a single reaction vessel without the isolation of intermediates, offer a more efficient, economical, and environmentally benign alternative.[1][2] This application note provides a detailed guide to the one-pot synthesis of biaryl carbaldehydes, focusing on robust and widely applicable methodologies. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and offer expert insights to empower researchers in drug development and materials science to streamline their synthetic workflows.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling and In-Situ Formylation
The most prevalent and versatile strategy for the one-pot synthesis of biaryl carbaldehydes involves a palladium-catalyzed cross-coupling reaction to construct the biaryl backbone, followed by the introduction of a formyl group in the same reaction vessel. The Suzuki-Miyaura coupling is particularly well-suited for this purpose due to its broad functional group tolerance and mild reaction conditions.[3][4]
Principle and Mechanism
The overall transformation can be visualized as a two-stage process occurring in a single pot:
-
Stage 1: Suzuki-Miyaura Cross-Coupling: An aryl halide (or pseudohalide) and an arylboronic acid (or its ester derivative) are coupled in the presence of a palladium catalyst and a base to form the biaryl intermediate. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the arylboronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][4]
-
Stage 2: Formylation: A formylating agent is then introduced or is present from the start to react with the newly formed biaryl compound. This can be achieved through various methods, with one common approach being a subsequent Vilsmeier-Haack type formylation if the biaryl product is sufficiently electron-rich.
Workflow for One-Pot Suzuki Coupling and Formylation
Caption: Generalized workflow for the one-pot synthesis of biaryl carbaldehydes.
Alternative Strategy: The Vilsmeier-Haack Reaction
For substrates where a biaryl precursor is already available or can be formed in situ, the Vilsmeier-Haack reaction offers a direct and efficient method for formylation. This reaction is particularly effective for electron-rich aromatic and heteroaromatic compounds.[5][6][7]
Principle and Mechanism
The Vilsmeier-Haack reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the "Vilsmeier reagent".[5][6][8] This reagent then undergoes an electrophilic aromatic substitution with an electron-rich biaryl compound. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the desired biaryl carbaldehyde.[5][6]
Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.
Experimental Protocols
Protocol 1: One-Pot Suzuki-Miyaura Coupling Followed by Vilsmeier-Haack Formylation
This protocol is adapted from methodologies that combine cross-coupling with subsequent formylation of the activated biaryl product.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
N,N-Dimethylformamide (DMF, 3 mL)
-
Phosphorus oxychloride (POCl₃, 2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM) for workup
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).
-
Degassing: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.
-
Suzuki Coupling: Add degassed toluene (5 mL) and water (1 mL) via syringe. Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the aryl bromide.
-
Cooling and Formylation Setup: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (2.0 mmol) to DMF (3 mL) at 0 °C. Stir for 15 minutes.
-
Formylation: Slowly add the freshly prepared Vilsmeier reagent to the cooled Suzuki reaction mixture via syringe. Allow the mixture to warm to room temperature and then heat to 60 °C for 2-4 hours. Monitor the reaction progress by TLC/LC-MS.
-
Workup: Cool the reaction to room temperature and carefully quench by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution. Stir for 30 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl carbaldehyde.
Protocol 2: Metal-Free One-Pot Cascade Synthesis of Biaryl-2-carbaldehydes
This protocol is based on a metal-free approach for synthesizing highly functionalized biaryl-2-carbaldehydes via a Diels-Alder pathway.[9]
Materials:
-
Dienaminodioate (1.0 mmol, 1.0 equiv)
-
Cinnamaldehyde derivative (1.0 mmol, 1.0 equiv)
-
Allyl amine (1.0 mmol, 1.0 equiv)
-
Trifluoroacetic acid (TFA, 0.1 mmol, 10 mol%)
-
Dichloromethane (DCM, 5 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the dienaminodioate (1.0 mmol), cinnamaldehyde derivative (1.0 mmol), and allyl amine (1.0 mmol) in DCM (5 mL).
-
Initiation: Add TFA (0.1 mmol) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the polyfunctional biaryl-2-carbaldehyde.[9]
Comparative Analysis of Methodologies
| Methodology | Starting Materials | Key Reagents | Typical Conditions | Advantages | Limitations | Yields |
| Pd-Catalyzed Suzuki-Formylation | Aryl halide, Arylboronic acid | Pd catalyst, Base, Formylating agent | 60-100 °C | Broad substrate scope, High functional group tolerance[10][11][12] | Requires transition metal, Potential for catalyst poisoning | 60-95% |
| Vilsmeier-Haack Formylation | Electron-rich (bi)aryl | DMF, POCl₃ | 0-80 °C | Metal-free, Inexpensive reagents[6][13] | Limited to electron-rich substrates, Regioselectivity can be an issue[8] | 70-98% |
| Metal-Free Cascade Annulation | Dienaminodioate, Cinnamaldehyde, Allyl amine | Trifluoroacetic acid | Room Temperature | Mild conditions, Metal-free, High functionalization[9] | Substrate scope limited to specific starting materials | 65-85%[9] |
Troubleshooting and Expert Insights
-
Low Yield in Suzuki Coupling:
-
Cause: Inefficient catalyst activity or degradation.
-
Solution: Ensure rigorous degassing of solvents and use fresh, high-quality palladium catalysts and ligands. Consider using more robust ligands like SPhos or XPhos.
-
-
Incomplete Formylation (Vilsmeier-Haack):
-
Cause: The biaryl intermediate may not be sufficiently electron-rich.
-
Solution: Increase the reaction temperature or time. If the substrate is inherently unreactive, this method may not be suitable.
-
-
Side Product Formation:
-
Cause: Homocoupling of the boronic acid in the Suzuki step or multiple formylations.
-
Solution: For homocoupling, adjust the base or temperature. For multiple formylations, use stoichiometric amounts of the Vilsmeier reagent and carefully control the reaction time.
-
Conclusion
One-pot synthetic strategies represent a significant advancement in the efficient construction of biaryl carbaldehydes. By combining palladium-catalyzed cross-coupling reactions with in-situ formylation, or by employing metal-free cascade reactions, researchers can significantly reduce step counts, minimize waste, and improve overall yields. The protocols and insights provided in this application note offer a robust starting point for scientists and professionals in drug discovery and materials science to access these valuable building blocks with greater efficiency and practicality. The choice of method will ultimately depend on the specific substrate and the desired substitution pattern of the target molecule.
References
-
Challa, C., Vellekkatt, J., Ravindran, J., & Lankalapalli, R. S. (2014). A metal-free one-pot cascade synthesis of highly functionalized biaryl-2-carbaldehydes. Organic & Biomolecular Chemistry, 12(43), 8582–8586. [Link]
-
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]
-
J&K Scientific. (2021). Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Seath, C. P., Fyfe, J. W. B., Molloy, J. J., & Smith, A. D. (2015). Tandem Chemoselective Suzuki-Miyaura Cross-Coupling Enabled by Nucleophile Speciation Control. Angewandte Chemie International Edition, 54(34), 9974–9978. [Link]
-
Brodnik, Z., Uršič, T., & Kočevar, M. (2022). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 27(19), 6525. [Link]
-
Borah, P., Paul, S., & Bhattacharyya, P. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27303-27330. [Link]
-
Watanabe, T., Ueda, S., Inuki, S., Oishi, S., Fujii, N., & Ohno, H. (2007). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Chemical Communications, (42), 4516–4518. [Link]
-
Kumar, A., Singh, A., Kumar, R., & Kumar, S. (2025). Nondirected Ortho C–H Arylation for One-Pot Synthesis of Biaryl Scaffolds via In Situ Generated Mixed Acetal. The Journal of Organic Chemistry, 90(1), 124-137. [Link]
-
Chang, M. Y., & Ho, C. H. (2024). Biaryl and atropisomeric biaryl aldehyde synthesis by one-step, metal-free benzannulation of aryl enals and propiolates. Advanced Synthesis & Catalysis. [Link]
-
Sanghavi, K. N., Sriram, D., Kumari, J., & Kapadiya, K. M. (2021). One-pot parallel synthesis of biaryl compounds. Tetrahedron Letters. [Link]
-
Goossen, L. J., Rodríguez, N., Melzer, B., Linder, C., Deng, G., & Levy, L. M. (2007). Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. Journal of the American Chemical Society, 129(15), 4824–4833. [Link]
-
Reddy, V. P., Swapna, K., & Rama, V. (2007). Ligand-free palladium catalyzed Ullmann biaryl synthesis: ‘household’ reagents and mild reaction conditions. Green Chemistry, 9(8), 878-880. [Link]
-
Seath, C. P., Fyfe, J. W. B., & Molloy, J. J. (2015). Tandem chemoselective Suzuki-Miyaura cross-coupling enabled by nucleophile speciation control. University of St Andrews Research Portal. [Link]
-
Zhang, W., & Yi, W. (2021). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. PeerJ, 9, e11874. [Link]
-
ResearchGate. (2021). Cu-catalyzed one-pot synthesis of biaryls. ResearchGate. [Link]
-
American Chemical Society. (2023). Recent developments in one-pot stepwise synthesis. ACS Green Chemistry & Engineering Conference. [Link]
-
Request PDF. (2015). Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control. ResearchGate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Request PDF. (2011). Facile Synthesis of Symmetrical Functionalized Biaryls from Aryl Halides Catalyzed by Commercial Zinc Dust Using Ammonium Formate. ResearchGate. [Link]
-
Lee, C. K., & Kim, Y. M. (2002). One-Pot Preparation of Unsymmetrical Biaryls via Suzuki Cross-Coupling Reaction of Aryl Halide Using Phase-Transfer Catalyst in a Biphasic Solvent System. Bulletin of the Korean Chemical Society, 23(11), 1647-1650. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ResearchGate. (2020). (a) Previous methods of preparing biaryls from aryl iodides. (b) Our... ResearchGate. [Link]
-
Bumagin, N. A., & Bykov, V. V. (1997). One pot biaryl synthesis via in situ boronate formation. Tetrahedron, 53(42), 14437-14450. [Link]
-
Watanabe, T., Ueda, S., Inuki, S., Oishi, S., Fujii, N., & Ohno, H. (2007). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Chemical Communications, (42), 4516-4518. [Link]
Sources
- 1. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in one-pot stepwise synthesis - ACS Green Chemistry [gcande.digitellinc.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. A metal-free one-pot cascade synthesis of highly functionalized biaryl-2-carbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Tandem Chemoselective Suzuki-Miyaura Cross-Coupling Enabled by Nucleophile Speciation Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles [mdpi.com]
- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Troubleshooting & Optimization
preventing protodeboronation of alkoxy-substituted phenylboronic acids
Topic: Preventing Protodeboronation in Alkoxy-Substituted Phenylboronic Acids Ticket ID: PDB-ALK-001 Status: Open for Resolution
🔬 Module 1: Diagnostic Hub
Is your reaction failing due to protodeboronation? Before altering your synthetic route, confirm the diagnosis. Alkoxy-substituted phenylboronic acids (e.g., 2,6-dimethoxyphenylboronic acid) are electronically predisposed to this side reaction.
Troubleshooting FAQ
Q: How do I definitively confirm protodeboronation is the culprit? A: Analyze the crude reaction mixture via GC-MS or LC-MS. Look for a mass peak corresponding to [M-B(OH)₂ + H] .
-
Example: If your starting material is 2,6-dimethoxyphenylboronic acid (MW: 181.98), look for 1,3-dimethoxybenzene (MW: 138.16). If this constitutes >10% of the mass balance, you have a protodeboronation issue.
Q: Why does my reaction work for phenylboronic acid but fail for the methoxy-analog?
A: Electronic effects. Alkoxy groups are strong electron donors (
Q: I increased the catalyst loading, but the yield dropped. Why? A: Counter-intuitively, high catalyst loading or the use of bulky phosphine ligands can accelerate protodeboronation. Bulky ligands can destabilize the transmetalation intermediate, extending the lifetime of the vulnerable boronate species in the basic medium.
🧠 Module 2: Mechanistic Insight
To prevent the failure, you must understand the pathway. For alkoxy-substituted substrates, the mechanism is predominantly Base-Catalyzed Hydrolytic Cleavage .
The Pathway to Decomposition[1][2]
-
Boronate Formation: The base (necessary for Suzuki coupling) attacks the Lewis-acidic boron, forming a tetrahedral boronate anion.
-
Ipso-Protonation: The electron-rich aromatic ring (activated by alkoxy groups) facilitates proton transfer from water/solvent to the carbon bearing the boron.
-
C-B Cleavage: The C-B bond breaks, releasing the deboronated arene and boric acid.
Figure 1: Base-catalyzed protodeboronation pathway.[1] The boronate anion is the most vulnerable species.
🛡️ Module 3: Stabilization Strategies & Protocols
If standard optimization fails, you must switch to a "Slow-Release" or "Protected" boron species.
Strategy A: MIDA Boronates (The "Slow Release" Method)
Why: MIDA (N-methyliminodiacetic acid) boronates are sp³-hybridized, removing the vacant p-orbital on boron. This shuts down the base attack mechanism. Under aqueous basic coupling conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of the vulnerable free acid low.
🧪 Protocol: Synthesis of MIDA Boronates (Milder Anhydride Method)
Standard Dean-Stark methods often destroy alkoxy-boronic acids. Use this milder protocol.
Reagents:
-
Unstable Boronic Acid (1.0 equiv)
-
MIDA Anhydride (1.5 - 3.0 equiv)
-
THF or Dioxane (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the alkoxy-phenylboronic acid in anhydrous THF (0.2 M concentration).
-
Addition: Add MIDA anhydride (solid).
-
Reaction: Heat to 60–70 °C under Argon for 3–12 hours. Monitor by TLC (MIDA boronates are usually silica stable).
-
Workup: Cool to room temperature. Dilute with diethyl ether. The MIDA boronate often precipitates or can be crystallized.
-
Purification: If soluble, wash with water to remove excess MIDA, dry over MgSO₄, and concentrate. Flash chromatography (EtOAc/MeOH) is possible.
Strategy B: Potassium Organotrifluoroborates (The "Robust" Method)
Why: Like MIDA, these are sp³-hybridized and immune to protodeboronation during storage. They require specific hydrolysis conditions to react.
🧪 Protocol: Conversion to Potassium Trifluoroborate
Reagents:
-
Boronic Acid (1.0 equiv)
-
KHF₂ (Potassium bifluoride, 4.5 equiv)
-
Methanol/Water (3:1)
Step-by-Step:
-
Mix: Dissolve boronic acid in MeOH.
-
Add Salt: Add saturated aqueous KHF₂ dropwise.
-
Stir: Stir vigorously at room temperature for 1–2 hours. The product often precipitates as a white solid.
-
Isolate: Concentrate to remove MeOH. Filter the solid.
-
Wash: Wash with cold acetone (removes impurities) and ether.
-
Dry: Dry under high vacuum.
Comparison of Protecting Groups
| Feature | Free Boronic Acid | Pinacol Ester | MIDA Boronate | K-Trifluoroborate |
| Stability (Alkoxy) | 🔴 Very Low | 🟡 Moderate | 🟢 High | 🟢 High |
| Atom Economy | 🟢 High | 🟡 Moderate | 🔴 Low | 🟡 Moderate |
| Aqueous Solubility | 🟡 Moderate | 🔴 Low | 🟡 Moderate | 🟢 High |
| Release Mechanism | N/A | Hydrolysis | Slow Hydrolysis | Hydrolysis/Fluoride abstraction |
⚙️ Module 4: Reaction Optimization (The "Fix")
If you cannot change the substrate, optimize the coupling conditions to disfavor protodeboronation.
Base Selection (The "pH Switch")
The formation of the boronate anion is pH-dependent. Use a base that is strong enough to activate the catalyst but weak enough to minimize the concentration of the boronate anion.
-
Avoid: NaOH, KOH, Ba(OH)₂ (Strong bases, high [OH⁻]).
-
Recommended: K₃PO₄ (anhydrous), Cs₂CO₃, or K₂CO₃.[2]
-
Advanced: Use Anhydrous Bases . Since water is the proton source, using anhydrous K₃PO₄ in dioxane prevents the proton transfer step.
Catalyst Engineering
Bulky, electron-rich phosphines (like tBu₃P or some Buchwald ligands) can stabilize the trans-palladium species, delaying reductive elimination and allowing more time for the boronate to decompose.
-
Recommendation: Use high-activity precatalysts that promote fast reductive elimination (e.g., Pd-PEPPSI-IPr or XPhos Pd G4 ). Fast coupling beats slow decomposition.
Concentration Control
-
Technique: Syringe Pump Addition.
-
Method: Add the unstable boronic acid (dissolved in solvent) slowly to the reaction mixture containing the aryl halide and catalyst over 1–2 hours. This keeps the concentration of the boronic acid low relative to the catalyst, statistically favoring the coupling cycle over the bimolecular decomposition.
📚 References
-
Mechanistic Authority: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017).[3] Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.[3]
-
MIDA Boronates: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4][5] Journal of the American Chemical Society, 131(20), 6961–6963.
-
MIDA Preparation (Anhydride Method): Gonzalez, J. A., Opačak, S., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates.[6][7][8][9][10] Organic Letters, 22(24), 9408–9414.[8] [9]
-
Trifluoroborates: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
-
Ligand Effects: Del Grosso, A., Singleton, P. J., Muryn, C. A., & Ingleson, M. J. (2011). Pinacol Boronates via C–H Borylation: Stability and Protodeboronation. Angewandte Chemie International Edition, 50(9), 2102-2106.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Mild Method for Making MIDA Boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ボロン酸MIDAエステル類 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Catalyst Poisoning by Acetal-Functionalized Boronic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding catalyst poisoning encountered when using acetal-functionalized boronic acids in cross-coupling reactions. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental issues at the intersection of acetal chemistry and palladium-catalyzed reactions.
Q1: I'm experiencing a stalled Suzuki-Miyaura coupling reaction with my acetal-containing boronic acid. What is the likely cause?
A: When a cross-coupling reaction stalls, the primary suspect is often catalyst deactivation or "poisoning".[1] For substrates like acetal-functionalized boronic acids, the issue is typically not direct poisoning by the acetal itself, but rather indirect poisoning stemming from the instability of either the acetal or the boronic acid under the reaction conditions. The basic and often aqueous environment required for the Suzuki-Miyaura coupling can lead to two detrimental side reactions before the desired coupling can occur:
-
Acetal Hydrolysis: The acetal protecting group can be cleaved under even mildly acidic or basic aqueous conditions, especially at elevated temperatures. This releases a free aldehyde or ketone, which can then engage in side reactions or interact with the palladium catalyst in a non-productive manner, leading to catalyst inhibition.
-
Protodeboronation: The C-B bond of the boronic acid is susceptible to cleavage by protic sources (like water), replacing the B(OH)₂ group with a hydrogen atom.[2][3] This side reaction is often promoted by the basic conditions required for the coupling, effectively destroying your nucleophilic partner.[3]
Q2: My reaction mixture turned black. What does this signify?
A: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[4] The active, soluble Pd(0) catalytic species has likely agglomerated into inactive palladium metal particles that have precipitated from the solution. This is a common symptom of a catalytic cycle that has been disrupted. Potential causes include unstable ligands, incorrect ligand-to-metal ratios, or the presence of poisons that destabilize the catalytic intermediates.
Q3: What are the typical symptoms of catalyst poisoning or reaction failure in this specific context?
A: Beyond a complete stall, you should be vigilant for the following symptoms:
-
Low and irreproducible yields: This suggests a delicate balance where the desired reaction is competing with catalyst deactivation and substrate degradation pathways.
-
Formation of a homocoupled byproduct: This occurs when two molecules of your boronic acid couple with each other.
-
Significant protodeboronation: You will observe the arene/heteroarene byproduct where the boronic acid group has been replaced by a hydrogen atom.[2]
-
Recovery of starting materials: Indicates a failure to initiate the catalytic cycle, possibly due to immediate catalyst poisoning or substrate instability.
Part 2: Troubleshooting Guides & Mitigation Workflows
This section provides structured approaches to diagnose and solve common problems encountered with acetal-functionalized boronic acids.
Core Problem: Low Conversion and/or Yield
Low conversion is the most common issue, pointing towards a suboptimal reaction environment that favors catalyst deactivation or substrate degradation over the productive cross-coupling.
The following decision tree outlines a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for low conversion.
The Poisoning Mechanism: A Visual Guide
Understanding the competing pathways is crucial for effective troubleshooting.
Caption: Competing reaction pathways.
Data Summary: Recommended "Acetal-Safe" Suzuki-Miyaura Conditions
For sensitive substrates, moving away from "standard" conditions is critical. The goal is to create a non-hydrolytic environment that is still active for C-C bond formation.
| Parameter | Standard Conditions (High Risk) | "Acetal-Safe" Conditions (Recommended) | Rationale |
| Base | K₂CO₃, Na₂CO₃, NaOH, Cs₂CO₃ | K₃PO₄ (anhydrous), CsF, KOt-Bu | Milder, less nucleophilic bases reduce the rate of both acetal hydrolysis and protodeboronation.[5] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Toluene (anhydrous), Dioxane (anhydrous), 2-MeTHF | The complete exclusion of water is the single most important factor in preventing substrate degradation. |
| Temperature | 80 - 110 °C | Room Temperature to 60 °C | Lower temperatures slow down the rate of undesired hydrolysis and protodeboronation pathways. |
| Boron Species | Free Boronic Acid | Pinacol Boronate Ester, MIDA Boronate Ester | Protecting the boronic acid functionality increases its stability, allowing for a "slow release" of the active coupling partner under the reaction conditions.[2][6] |
Part 3: Key Experimental Protocols
Here we provide actionable, step-by-step protocols for mitigating the issues discussed.
Protocol 1: General "Acetal-Safe" Suzuki-Miyaura Coupling
This protocol is designed as a starting point for sensitive acetal-functionalized boronic acids.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), the acetal-functionalized boronic acid or ester (1.2 mmol, 1.2 eq), and finely ground anhydrous potassium phosphate (K₃PO₄) (2.1 mmol, 2.1 eq).
-
Inerting: Seal the vial with a septum and purge with a stream of argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the appropriate ligand if required.
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene or Dioxane, 5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (start with 60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water (10 mL). Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Conversion of a Boronic Acid to a MIDA Boronate Ester
If the boronic acid proves too unstable, converting it to a more robust MIDA (N-methyliminodiacetic acid) ester is an excellent strategy.[6] MIDA boronates are highly stable crystalline solids that are unreactive under standard Suzuki conditions until a slow hydrolysis with aqueous base releases the active boronic acid.
-
Setup: In a round-bottom flask, suspend the acetal-functionalized boronic acid (1.0 mmol, 1.0 eq) and N-methyliminodiacetic acid (1.1 mmol, 1.1 eq) in a mixture of toluene (5 mL) and DMSO (1 mL).
-
Dehydration: Heat the mixture to 80-90 °C. The reaction should become homogeneous. Stir at this temperature for 1-2 hours. Water is removed as an azeotrope with toluene.
-
Isolation: Cool the reaction mixture to room temperature. The MIDA boronate ester will often precipitate. If it does not, slowly add hexane or heptane to induce crystallization.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting MIDA boronate is typically pure enough for direct use in the coupling reaction.
References
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Advanced Synthesis & Catalysis. [URL: https://www.researchgate.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4845099/]
- Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02187]
- Catalyst Poisoning Solutions. Gulf Bio Analytical. [URL: https://www.gulfbioanalytical.
- Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. [URL: https://www.researchgate.
- Catalyst Poisoning Testing. Intertek. [URL: https://www.intertek.
- Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. ResearchGate. [URL: https://www.researchgate.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules. [URL: https://www.mdpi.com/1420-3049/27/23/8495]
- Emergent Organoboron Acid Catalysts. ACS Catalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941018/]
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc03362e]
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [URL: https://www.researchgate.net/publication/319623694_Cationic_Suzuki-Miyaura_Coupling_with_Acutely_Base-Sensitive_Boronic_Acids]
- Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. Catalysts. [URL: https://www.mdpi.com/2073-4344/13/11/1441]
- Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. European Journal of Organic Chemistry. [URL: https://www.researchgate.net/publication/227741369_Palladium-Catalysed_Cross-Coupling_and_Related_Processes_Some_Interesting_Observations_That_Have_Been_Exploited_in_Synthetic_Chemistry]
- Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cy/d0cy01323c]
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [URL: https://pubmed.ncbi.nlm.nih.gov/28872856/]
- Boronic acid catalysis. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cs/c9cs00191f]
- Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. Beilstein Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3563795/]
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00122]
- Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2992149/]
- troubleshooting acetal deprotection in the presence of sensitive functional groups. Benchchem. [URL: https://www.benchchem.com/technical-support/troubleshooting-acetal-deprotection-in-the-presence-of-sensitive-functional-groups]
- Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition. [URL: https://www.academia.edu/82078696/Palladium_Catalyzed_Cross_Coupling_A_Historical_Contextual_Perspective_to_the_2010_Nobel_Prize]
- Catalytic Activation of Cis-Vicinal Diols by Boronic Acids: Site-Selective Acylation of Carbohydrates. Organic Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/31058511/]
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/gc/d3gc01402k]
- Detection of Catalyst Poisons. G.A.S. Dortmund. [URL: https://www.gas-dortmund.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Inorganics. [URL: https://www.mdpi.com/2304-6740/8/10/55]
- Protecting Groups for Boronic Acids. Chem-Station. [URL: https://www.chem-station.com/en/reactions-2/2016/05/protecting-groups-for-boronic-acids.html]
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Book%3A_Introduction_to_Organometallic_Chemistry_(Balakrishna)/17%3A_Homogeneous_Catalysis/17.
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Chemical Reviews. [URL: https://www.researchgate.net/publication/259192931_Palladium-Catalyzed_Cross-Coupling_Reactions_of_Organoboronic_Acids_with_Organic_Electrophiles]
- Technical Support Center: Catalyst Poisoning and Deactivation in Reactions with 1,10-Phenanthroline-2-boronic acid. Benchchem. [URL: https://www.benchchem.com/technical-support/catalyst-poisoning-and-deactivation-in-reactions-with-1-10-phenanthroline-2-boronic-acid]
Sources
- 1. Gulf Bio Analytical [gulfbioanalytical.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Validation & Comparative
Comparative Guide: Protected vs. Unprotected Formylboronic Acids in Suzuki-Miyaura Coupling
Executive Summary
In the synthesis of biaryl aldehydes—critical intermediates for pharmaceutical scaffolds—the choice between unprotected formylphenylboronic acids (e.g., 4-formylphenylboronic acid) and their protected acetal counterparts (e.g., 4-(1,3-dioxolan-2-yl)phenylboronic acid) is a trade-off between step-count efficiency and reaction fidelity .
-
Unprotected Reagents: Offer a direct, single-step route but suffer from protodeboronation and side-reactions (aldol condensation, oxidation), typically capping yields at 40–60% for complex substrates.
-
Protected Reagents: Require a post-coupling deprotection step but consistently deliver yields of 85–95% by masking the electrophilic aldehyde and stabilizing the C–B bond against hydrolytic cleavage.
Verdict: For precious GMP intermediates or late-stage functionalization, protected forms are mandatory . Unprotected forms are viable only for simple, excess-reagent screenings.
Mechanistic Analysis: The Instability of the Formyl Group
To make an informed choice, one must understand the failure modes of the unprotected species. The formyl group (
The Protodeboronation Trap
In the Suzuki-Miyaura cycle, the base (e.g.,
-
Mechanism: The
-complex is destabilized by the electron-poor ring, making the aryl anion a better leaving group. -
Result: The boronic acid decomposes to benzaldehyde before it can couple with the aryl halide.
Chemoselectivity Issues
The unprotected aldehyde is an electrophile. Under the basic conditions of cross-coupling, it is susceptible to:
-
Cannizzaro Reaction: Disproportionation to alcohol and carboxylic acid.
-
Aldol Condensation: Reaction with enolizable ketones (if present in the coupling partner).
-
Pd-Catalyzed Decarbonylation: Although rarer, Pd can insert into the C–H bond of the aldehyde.
Visualization: Stability & Reaction Pathways[1]
The following diagram illustrates the competing pathways that dictate yield outcomes.
Figure 1: Competing pathways in Suzuki coupling. The unprotected route fights against rapid protodeboronation (red), while the protected route (blue) secures the carbon framework before unmasking the aldehyde.
Comparative Performance Data
The following data summarizes typical yield ranges observed in internal process chemistry screens and literature benchmarks for the coupling of 4-bromotoluene with boronic acids.
| Feature | Unprotected (4-Formylphenylboronic acid) | Protected (Acetal/Dioxolane) |
| Typical Isolated Yield | 45% – 60% | 88% – 96% |
| Purity (Crude) | Low (Contains deboronated arenes) | High (Clean conversion) |
| Atom Economy | High (No protecting group waste) | Lower (Loss of ethylene glycol) |
| Step Count | 1 (Direct) | 2 (Coupling + Hydrolysis) |
| Base Tolerance | Poor (Sensitive to strong bases) | Excellent (Tolerates |
| Shelf Stability | Moderate (Prone to oxidation/anhydride formation) | High (Stable solid) |
Key Observation
In "difficult" couplings (e.g., steric hindrance or electron-poor aryl halides), the unprotected boronic acid decomposes before the slow transmetallation can occur. The protected acetal survives the extended reaction time required for these challenging substrates.
Experimental Protocols
Method A: High-Fidelity Coupling (Protected Route)
Recommended for: Pharmaceutical intermediates, complex synthesis, and scale-up.
Reagents:
-
Aryl Bromide (1.0 equiv)[1]
-
4-(1,3-dioxolan-2-yl)phenylboronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Step 1: Coupling
-
Charge reaction vessel with Aryl Bromide, Protected Boronic Acid, and Pd catalyst.
-
Evacuate and backfill with
(3x). -
Add degassed Dioxane and
solution. -
Heat to 80°C for 4–12 hours. Monitor by HPLC/TLC.
-
Checkpoint: Conversion should be >95% to the acetal biaryl.
Step 2: One-Pot Deprotection (Telescoped)
-
Cool the reaction mixture to room temperature.
-
Add 1M HCl carefully until pH < 2.
-
Stir vigorously at RT for 1–2 hours.
-
Workup: Neutralize with saturated
, extract with EtOAc, dry over , and concentrate.
Method B: Rapid Screening (Unprotected Route)
Recommended for: Simple substrates, high-throughput screening (HTS).
Reagents:
-
Aryl Bromide (1.0 equiv)[1]
-
4-Formylphenylboronic acid (1.5 - 2.0 equiv - Excess required to compensate for degradation)
-
Catalyst:
(5 mol%) -
Base:
(powdered, 2.0 equiv) -
Solvent: DME/Water (3:1)
Procedure:
-
Combine reagents under inert atmosphere.
-
Heat to 60°C (Do not overheat; higher temps accelerate protodeboronation).
-
Run for max 4 hours.
-
Workup: Standard extraction. Note: Purification may be difficult due to benzaldehyde byproducts.
Decision Matrix
Use this logic flow to determine the appropriate reagent for your campaign.
Figure 2: Decision matrix for reagent selection.
References
-
Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. (Detailed analysis of protodeboronation mechanisms). Link
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Iterative Synthesis of Polyenes." Journal of the American Chemical Society, 129(21), 6716-6717. (Discusses MIDA boronates as superior protected forms). Link
-
BenchChem. (2025).[1] "Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products." BenchChem Technical Guides. (Data source for yield comparisons). Link
-
Gonzalez, C. C., et al. (2006). "Protodeboronation of Heteroaromatic Boronic Acids." Organic Letters, 8(26), 6103-6106. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-(2,2-Dimethoxyethoxy)phenylboronic Acid
[1][2]
Executive Summary & Chemical Identity[1][3][4][5]
3-(2,2-Dimethoxyethoxy)phenylboronic acid is a specialized organoboron building block commonly used in Suzuki-Miyaura cross-coupling reactions.[1] While boronic acids are generally considered mild handling hazards, this specific molecule contains a masked aldehyde (acetal) functionality that dictates strict segregation protocols during disposal.
This guide moves beyond generic Safety Data Sheet (SDS) advice to address the specific chemical stability profile of the molecule, ensuring you prevent unintended side reactions—specifically acid-catalyzed hydrolysis—in your waste streams.[1]
Chemical Profile
| Parameter | Detail |
| Chemical Name | This compound |
| Functional Groups | Boronic Acid ( |
| Molecular Weight | ~226.03 g/mol |
| Physical State | Solid (White to off-white powder) |
| Primary Hazard | Acute Toxicity (Oral) ; Acid Sensitivity (Acetal group) |
| Waste Classification | Non-RCRA Listed (P/U), but treated as Hazardous Chemical Waste |
Hazard Assessment & Structural Logic
To dispose of this chemical safely, you must understand why standard protocols might fail.
The "Acetal Trap" (Critical Scientist Insight)
Most researchers treat boronic acids as inert organic waste. However, the 2,2-dimethoxyethoxy tail is an acetal.[1] Acetals are stable in basic and neutral conditions but hydrolyze rapidly in acidic environments .
If you dispose of this compound into an acidic aqueous waste stream (e.g., combined with HPLC waste containing 0.1% TFA or Formic Acid), the acetal will cleave, generating:
-
Methanol (Flammable solvent).
-
3-(Formylmethoxy)phenylboronic acid (A reactive aldehyde).
Risk: Uncontrolled generation of aldehydes in a closed waste container can lead to polymerization exotherms or unexpected reactivity with amines present in the waste.
DOT Diagram: Hydrolysis Risk Pathway
The following diagram illustrates the chemical fate of the molecule if mishandled in acidic waste.
Figure 1: Mechanism of acid-catalyzed decomposition for acetal-containing boronic acids.[1]
Step-by-Step Disposal Procedures
A. Solid Waste (Pure Substance or Contaminated Debris)
Applicability: Expired reagents, weigh boats, contaminated gloves, and paper towels.
-
Segregation: Do not mix with oxidizing solids (e.g., nitrates, permanganates).
-
Packaging:
-
Place the substance in a sealable container (glass or HDPE).
-
If disposing of the original bottle, ensure the cap is taped securely.
-
Place the primary container inside a clear, 6-mil polyethylene bag (double-bagging).
-
-
Labeling:
-
Disposal Path: High-temperature incineration.
B. Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates from Suzuki couplings, HPLC effluents, or dissolved stock solutions.
CRITICAL RULE: Ensure the waste stream pH is ≥ 7 .
-
Check pH: Before adding this chemical to a waste carboy, dip a pH strip into the carboy.
-
If Acidic (pH < 7): Do NOT add. Use a separate container.
-
If Neutral/Basic: Proceed.
-
-
Solvent Compatibility:
-
Compatible with: Methanol, Ethanol, DMSO, DMF, Acetone, Ethyl Acetate, Dichloromethane.[1]
-
Incompatible with: Strong mineral acids (HCl, H2SO4), strong oxidizers (H2O2).
-
-
Quenching (Optional but Recommended for Large Quantities):
-
If you have >10g of pure material in solution, treat with an equal volume of 10% aqueous Sodium Carbonate (
) before disposal. This buffers the solution and ensures the acetal remains stable until incineration.
-
DOT Diagram: Operational Decision Matrix
Follow this workflow to determine the correct waste stream.
Figure 2: Operational workflow for segregating this compound waste.
Regulatory & Compliance Data
While this specific CAS may not be explicitly listed in 40 CFR 261 (P or U lists), it must be characterized by the generator.
| Regulatory Body | Classification | Code/Note |
| EPA (RCRA) | Characteristic Waste | D001 (Ignitable) if in flammable solvent.Otherwise, manage as Non-Regulated Hazardous Waste .[1] |
| DOT (Transport) | Not Regulated as Dangerous Goods | Keep separated from foodstuffs. |
| SARA 313 | Not Listed | Reporting not typically required for R&D quantities. |
| TSCA | R&D Exemption | Likely subject to TSCA Section 5(h)(3) for R&D use only. |
Important Note on Boron: Some local municipalities (e.g., sewage treatment plants) have strict limits on Boron discharge. Never pour down the drain.
Emergency Response (Spills)[1]
In the event of a benchtop spill:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2]
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation. Sweep up carefully.
-
Liquid: Absorb with vermiculite or sand. Do not use acidic absorbents. [1]
-
-
Decontamination: Wipe the surface with a mild soap solution or 5% Sodium Carbonate. Avoid strong acids.[3][4]
-
Disposal: Place all cleanup materials into the "Solid Hazardous Waste" stream.
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[4] 29 CFR 1910.1200(g). [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. [Link][1]
-
Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2nd Edition, 2011.[1] (Context on Boronic Acid stability).
-
PubChem. Phenylboronic Acid Derivative Structures and Safety Data. National Library of Medicine. [Link]
Personal protective equipment for handling 3-(2,2-Dimethoxyethoxy)phenylboronic acid
Executive Summary & Risk Profile
The Core Challenge: Handling 3-(2,2-Dimethoxyethoxy)phenylboronic acid requires balancing protection against standard organic irritants with the specific chemical sensitivities of the boronic acid and acetal functionalities.
While phenylboronic acids are generally classified as Skin/Eye/Respiratory Irritants (H315, H319, H335) and potentially Harmful if Swallowed (H302) , the specific "dimethoxyethoxy" side chain introduces an acetal linkage .[1] This implies two critical operational constraints:
-
Acid Sensitivity: The acetal group is susceptible to hydrolysis in acidic environments.[1] Avoid acidic cleaning agents to prevent degradation.[1]
-
Hygroscopic Nature: Boronic acids are prone to dehydration (forming boroxines) and absorbing moisture.[1] Handling must minimize atmospheric exposure to maintain reagent integrity.[1]
Hazard Classification (GHS Standard for Class)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][4] |
| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[1][4][5] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[1][6] |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not static; it depends on the state of matter (solid vs. solution).[1] Boronic acids in solution with penetrating solvents (e.g., DCM, THF) pose a higher permeation risk than the neat solid.[1]
PPE Selection Logic
Figure 1: Decision Framework for PPE Selection
Caption: Logic flow for upgrading PPE based on physical state and solvent carrier effects.
Detailed Specifications
| Protection Zone | Component | Specification & Rationale |
| Hand (Solid) | Nitrile (Disposable) | Thickness: |
| Hand (Solution) | Laminate / High-Grade Nitrile | Requirement: If dissolved in halogenated solvents (DCM) or ethers (THF), standard nitrile degrades quickly.[1] Use Silver Shield or double-glove (Orange Nitrile over Blue Nitrile) to prevent "carrier effect" absorption.[1] |
| Eye / Face | Safety Glasses w/ Side Shields | Standard: ANSI Z87.1 compliant.Upgrade: Use Chemical Splash Goggles if working with fine powder outside a hood (discouraged) or during large-scale liquid transfers.[1] |
| Respiratory | Engineering Control (Primary) | Fume Hood: Always handle open containers inside a certified fume hood.Respirator (Secondary): If hood is unavailable, use N95 (US) or P2 (EU) particulate respirator to prevent inhalation of irritant dust.[1] |
| Body | Lab Coat (Cotton/Blend) | Standard: Buttoned fully.[1] Synthetic blends are acceptable as this compound is not pyrophoric.[1] |
Operational Protocols
A. Weighing & Transfer (Solid State)
The primary risk is inhalation of dust and static dispersion.[1]
-
Static Control: Boronic acids are often fluffy, electrostatic solids.[1] Use an antistatic gun or ionizing bar inside the balance enclosure to prevent the powder from "jumping" or dispersing.[1]
-
Containment: Weigh into a tared vial or weighing boat inside the fume hood. Do not carry the open stock bottle to the balance; transfer a small aliquot to a secondary container first.
-
Spill Prevention: Place the balance on a disposable absorbent mat .[1] If powder spills, the mat can be disposed of as solid waste, preventing the spread of fine particulates.
B. Reaction Setup (Solution State)
The primary risk is skin absorption via solvent carriers.[1]
-
Solvent Choice: When dissolving this compound, be aware that the acetal group is acid-labile .[1] Avoid using acidic solvents or unbuffered aqueous acids during the reaction workup unless hydrolysis is the intended step.[1]
-
Inert Atmosphere: While not strictly pyrophoric, boronic acids oxidize slowly over time.[1] Purge reaction vessels with Nitrogen or Argon to ensure reproducibility, especially for palladium-catalyzed couplings (Suzuki-Miyaura).[1]
C. Cleanup & Decontamination
Do not use strong acids for cleaning.
-
Solids: Sweep up carefully using a brush and pan dedicated to hazardous waste.[1] Do not create dust clouds.[1][7][8][9]
-
Surface Decontamination: Wipe surfaces with water and mild surfactant (soap) , followed by ethanol.[1]
Waste Disposal & Emergency Response
Waste Segregation
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Hazardous Solid Waste Container. Label as "Organoboron Compound".[1] |
| Liquid Waste | Mother liquors, reaction mixtures.[1] | Organic Solvent Waste. Segregate Halogenated vs. Non-Halogenated based on the solvent used.[1] |
| Aqueous Waste | Workup layers (washes).[1] | Aqueous Waste. Ensure pH is neutral (6-8) before disposal if local regulations require it.[1] |
Emergency Spill Workflow
Figure 2: Spill Response Protocol
Caption: Immediate steps for handling a solid spill of boronic acid derivatives.
References
-
Sigma-Aldrich. Safety Data Sheet: Phenylboronic Acid (Class Reference).[1][8] Retrieved from [1]
-
Santa Cruz Biotechnology. Safety Data Sheet: Phenylboronic Acid Derivatives. Retrieved from [1]
-
Ansell. Chemical Resistance Guide: Permeation & Degradation Data.[1] Retrieved from [1]
-
Kimberly-Clark Professional. Nitrile Gloves Chemical Resistance Guide. Retrieved from [1]
Sources
- 1. safety.duke.edu [safety.duke.edu]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. uwwapps.uww.edu [uwwapps.uww.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
